1-Adamantaneethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

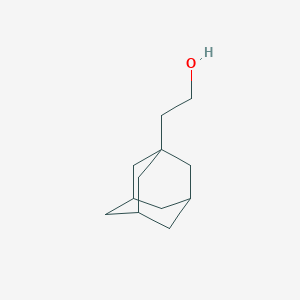

Structure

3D Structure

Properties

IUPAC Name |

2-(1-adamantyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBIDZPHRNBZTLT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30211465 | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6240-11-5, 71411-98-8 | |

| Record name | Tricyclo[3.3.1.13,7]decane-1-ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6240-11-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006240115 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Tricyclo(3.3.1.13,7)decaneethanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071411988 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30211465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tricyclo[3.3.1.13,7]decaneethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.068.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(tricyclo(3.3.1.1'3,7)dec-1-yl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.776 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Adamantaneethanol from Adamantane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a reliable and efficient two-step synthesis of 1-adamantaneethanol from adamantane (B196018). The synthesis involves the initial bromination of the adamantane core, followed by the introduction of the ethanol (B145695) moiety via an organometallic intermediate. This document details the experimental protocols, presents quantitative data in a structured format, and includes visualizations of the synthetic pathway to aid in understanding and replication.

Synthetic Strategy Overview

The synthesis of this compound from adamantane is most effectively achieved through a two-step process. The first step involves the selective monobromination of the adamantane cage at one of its tertiary carbon atoms to yield 1-bromoadamantane (B121549). The second step is the conversion of 1-bromoadamantane to the target molecule, this compound. This is accomplished through the formation of a reactive organometallic intermediate, which then undergoes a nucleophilic addition to ethylene (B1197577) oxide.

The overall synthetic workflow is depicted below:

Caption: Overall synthetic workflow for this compound.

Step 1: Bromination of Adamantane

The selective bromination of adamantane at the 1-position is a critical first step. While traditional methods often employ hazardous liquid bromine, a safer and highly effective alternative is the use of 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) as the brominating agent. This reagent offers the advantage of a slower, more controlled release of bromine, leading to high yields of the desired monobrominated product.[1]

Experimental Protocol: Synthesis of 1-Bromoadamantane

This protocol is adapted from a patented procedure which demonstrates high efficiency and safety.[1]

Materials:

-

Adamantane

-

1,3-dibromo-5,5-dimethylhydantoin (DBDMH)

-

Trichloromethane (Chloroform)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve adamantane in trichloromethane.

-

Add 1,3-dibromo-5,5-dimethylhydantoin to the solution.

-

Heat the reaction mixture to reflux (approximately 65-70 °C) and maintain for 24-36 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The crude product is then purified by recrystallization from methanol to yield 1-bromoadamantane as a white to off-white crystalline solid.

Quantitative Data for Bromination

| Parameter | Value | Reference |

| Adamantane:DBDMH Molar Ratio | 1:1 | [1] |

| Solvent | Trichloromethane | [1] |

| Reaction Temperature | 65-70 °C | [1] |

| Reaction Time | 24-36 hours | [1] |

| Yield | Up to 91% | [1] |

Step 2: Synthesis of this compound from 1-Bromoadamantane

The conversion of 1-bromoadamantane to this compound involves the formation of an organometallic intermediate which then reacts with ethylene oxide. Due to the steric hindrance of the adamantyl group, the formation of a traditional Grignard reagent can be challenging. A more robust approach involves the in-situ formation of an organozinc reagent (a Barbier-type reaction), which is known to be highly reactive.

Signaling Pathway for the Reaction

The reaction proceeds via a nucleophilic attack of the organometallic carbon on one of the electrophilic carbons of the ethylene oxide ring, leading to ring-opening and the formation of a new carbon-carbon bond.

Caption: Reaction pathway for the formation of this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a generalized procedure based on the principles of Barbier-type reactions and the reaction of organometallic reagents with epoxides.

Materials:

-

1-Bromoadamantane

-

Zinc powder (activated) or Magnesium turnings

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Ethylene oxide (can be bubbled as a gas or added as a cooled solution in THF)

-

Saturated aqueous ammonium (B1175870) chloride solution

-

Diethyl ether

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a gas inlet, under an inert atmosphere (e.g., argon or nitrogen).

-

To the flask, add activated zinc powder or magnesium turnings.

-

In the dropping funnel, prepare a solution of 1-bromoadamantane in anhydrous THF.

-

Add a small portion of the 1-bromoadamantane solution to the metal to initiate the reaction. Initiation may be indicated by a slight exotherm or the formation of a cloudy solution. Gentle heating or the addition of a small crystal of iodine may be required to start the reaction.

-

Once the reaction has initiated, add the remaining 1-bromoadamantane solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture at room temperature for 1-2 hours to ensure the complete formation of the organometallic reagent.

-

Cool the reaction mixture in an ice bath.

-

Slowly bubble ethylene oxide gas through the solution or add a pre-cooled solution of a known amount of ethylene oxide in anhydrous THF dropwise. This step is highly exothermic and the temperature should be carefully controlled.

-

After the addition of ethylene oxide is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

-

Quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride while cooling in an ice bath.

-

Extract the aqueous layer with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Filter the drying agent and remove the solvent under reduced pressure to obtain the crude this compound.

-

The crude product can be purified by column chromatography on silica (B1680970) gel or by recrystallization.

Quantitative Data for the Conversion to this compound

| Parameter | Expected Value |

| 1-Bromoadamantane:Metal Molar Ratio | 1:1.2-1.5 |

| Solvent | Anhydrous THF |

| Reaction Temperature (Organometallic formation) | Room temperature to gentle reflux |

| Reaction Temperature (Ethylene oxide addition) | 0 °C to room temperature |

| Reaction Time | 4-8 hours (total) |

| Expected Yield | 60-80% |

Conclusion

The synthesis of this compound from adamantane can be reliably achieved in two high-yielding steps. The use of DBDMH for the initial bromination provides a safer and more controlled reaction compared to traditional methods. The subsequent conversion of 1-bromoadamantane to the target alcohol via an in-situ generated organometallic reagent and reaction with ethylene oxide is an effective method for introducing the ethanol side chain. The detailed protocols and data presented in this guide are intended to provide researchers and drug development professionals with a solid foundation for the successful synthesis of this important adamantane derivative. Careful control of anhydrous conditions and reaction temperatures is crucial for achieving high yields, particularly in the organometallic step.

References

An In-Depth Technical Guide to 1-Adamantaneethanol (CAS: 6240-11-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneethanol, with the CAS number 6240-11-5, is a derivative of adamantane (B196018), a unique, rigid, and lipophilic tricyclic alkane. Its distinctive cage-like structure imparts valuable physicochemical properties to molecules, making it a significant building block in medicinal chemistry and materials science. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, synthesis, applications in synthetic chemistry, and its biological activities, with a focus on its potential in drug development.

Physicochemical Properties

This compound is a white crystalline powder with a melting point in the range of 66-69 °C.[1] It is characterized by the chemical formula C₁₂H₂₀O and a molecular weight of 180.29 g/mol .[2][3] The structure consists of an ethanol (B145695) group attached to a bridgehead carbon of the adamantane cage.

Table 1: Physicochemical Data of this compound

| Property | Value | Reference(s) |

| CAS Number | 6240-11-5 | [2][3] |

| Molecular Formula | C₁₂H₂₀O | [2][3] |

| Molecular Weight | 180.29 g/mol | [2][3] |

| Appearance | White crystalline powder | [4] |

| Melting Point | 66-69 °C | [1] |

| Synonyms | 2-(1-Adamantyl)ethanol, 1-(2-Hydroxyethyl)adamantane | [1] |

Synthesis

While specific, detailed industrial synthesis protocols for this compound are proprietary, a common laboratory-scale synthesis involves the reduction of 1-adamantaneacetic acid or its esters. A general synthetic workflow is outlined below.

Caption: General synthetic route to this compound.

Applications in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of more complex molecules, leveraging the bulky and lipophilic nature of the adamantane group to modify the properties of the target compounds.

Synthesis of Phthalimide (B116566) Derivatives

This compound is a precursor for the synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride. This anhydride (B1165640) is then used to prepare a variety of N-substituted phthalimides, some of which have shown antimicrobial activity.[1]

Experimental Protocol: Synthesis of 4-(adamant-1-ylethylenoxycarbonyl)phthalanhydride

A detailed experimental protocol, as referenced in the literature, would typically involve the reaction of this compound with trimellitic anhydride chloride in an appropriate solvent and under specific temperature conditions. The resulting anhydride can then be reacted with various amines or amino acids to yield the corresponding N-substituted phthalimides.

Caption: Synthesis of phthalimide derivatives from this compound.

Synthesis of Poly(p-phenylenevinylene) (PPV) Derivatives

This compound has been utilized in the synthesis of a novel poly(p-phenylenevinylene) (PPV) derivative, poly(2-methoxy-5-adamantaneethyloxy-p-phenylenevinylene) (MAE-PPV).[5] The incorporation of the bulky adamantane group can influence the polymer's solubility and film-forming properties, which are crucial for applications in organic electronics.

Experimental Protocol: Synthesis of poly(2-methoxy-5-adamantaneethyloxy-p-phenylenevinylene)

The synthesis of MAE-PPV is typically achieved through the Gilch polymerization route. This involves the base-induced polymerization of a suitable α,α'-dihalo-p-xylene monomer functionalized with the adamantaneethoxy group.

Caption: Synthesis of an adamantane-containing PPV derivative.

Synthesis of Adamantine-Containing Phthalocyanines

This compound is used to introduce adamantane moieties onto silicon(IV) phthalocyanines. This is achieved by reacting this compound with silicon(IV) phthalocyanine (B1677752) dichloride. The resulting axially substituted phthalocyanines exhibit high photostability.

Experimental Protocol: Synthesis of di(adamantaneethoxy)silicon(IV) phthalocyanine

The synthesis involves the nucleophilic substitution of the chloride ligands on silicon(IV) phthalocyanine dichloride by the alkoxide generated from this compound. The reaction is typically carried out in an anhydrous solvent in the presence of a base.

Caption: Synthesis of an adamantane-containing phthalocyanine.

Biological Activities and Potential Applications

The adamantane scaffold is a well-established pharmacophore that can enhance the metabolic stability and modulate the bioactivity of drug candidates. This compound itself and its derivatives have shown promise in several biological areas.

Antimicrobial Activity

Some sources indicate that this compound exhibits antimicrobial properties, particularly against Staphylococcus species, including methicillin-resistant Staphylococcus aureus (MRSA).[2][6] However, specific minimum inhibitory concentration (MIC) data for this compound against a broad panel of microorganisms is not widely available in the public domain. Derivatives of this compound, such as certain N-substituted phthalimides, have also been reported to possess antimicrobial activity.[1]

Table 2: Reported Antimicrobial Activity of Adamantane Derivatives (General)

| Compound Type | Target Organism(s) | Reported Activity (MIC) | Reference(s) |

| Adamantane Derivatives | Staphylococcus aureus | Varies | [7] |

| N-substituted phthalimides from this compound | Staphylococcus aureus, Bacillus sp., Micrococcus flavus, Enterococcus faecium | Varies | [1] |

Anti-inflammatory Activity

There are indications that this compound possesses anti-inflammatory effects by inhibiting prostaglandin (B15479496) synthesis in red blood cells.[2][6] Prostaglandins are key mediators of inflammation, and their inhibition is a common mechanism of action for non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Postulated inhibition of prostaglandin synthesis by this compound.

Pharmacokinetics and Toxicology

Specific pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) and toxicological data for this compound are not extensively documented in publicly available literature. However, general characteristics of adamantane derivatives can provide some insights. The lipophilic nature of the adamantane cage generally leads to good absorption and distribution into tissues. Metabolism of adamantane-containing compounds often involves hydroxylation of the adamantane cage by cytochrome P450 enzymes.[8][9]

Further studies are required to fully characterize the pharmacokinetic profile and to assess the safety and toxicity of this compound for any potential therapeutic applications.

Safety and Handling

This compound is classified as an irritant.[10] Standard laboratory safety precautions should be observed when handling this compound. This includes the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area.

Table 3: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

| GHS07 | Warning | H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. |

Conclusion

This compound is a valuable chemical entity with a range of applications stemming from the unique properties of its adamantane core. It serves as a key intermediate in the synthesis of specialized polymers and photosensitizers. Furthermore, its suggested antimicrobial and anti-inflammatory properties warrant further investigation for potential drug development. A more detailed understanding of its biological mechanisms of action, as well as a comprehensive evaluation of its pharmacokinetic and toxicological profile, will be crucial for realizing its full therapeutic potential. This guide provides a foundational understanding for researchers and developers working with this intriguing molecule.

References

- 1. This compound 98 6240-11-5 [sigmaaldrich.com]

- 2. 1-Adamantane ethanol | 6240-11-5 | FA03870 | Biosynth [biosynth.com]

- 3. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]

- 4. This compound, 98% 1 g | Buy Online | Thermo Scientific Chemicals | thermofisher.com [thermofisher.com]

- 5. researchgate.net [researchgate.net]

- 6. 1-Adamantane ethanol | CymitQuimica [cymitquimica.com]

- 7. Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Metabolic Profiling of a CB2 Agonist, AM9338, Using LC-MS and Microcoil-NMR: Identification of a Novel Dihydroxy Adamantyl Metabolite - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of Prostaglandin Biosynthesis by Corticosteroids - PMC [pmc.ncbi.nlm.nih.gov]

physical and chemical properties of 1-Adamantaneethanol

An In-depth Technical Guide to 1-Adamantaneethanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of this compound (also known as 2-(1-adamantyl)ethanol). The unique lipophilic and rigid structure of the adamantane (B196018) cage makes its derivatives, including this compound, promising candidates in medicinal chemistry and materials science. This document summarizes key data, proposes experimental methodologies, and visualizes potential mechanisms of action to support further research and development.

Core Physical and Chemical Properties

The fundamental properties of this compound are summarized in the tables below. This data is essential for its handling, characterization, and application in experimental settings.

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₂H₂₀O | [1][2][3][4] |

| Molecular Weight | 180.29 g/mol | [1][2][4] |

| Appearance | White crystalline powder/solid | [3][5] |

| Melting Point | 66-69 °C | [2][6] |

| Boiling Point | No information available | [5] |

| Solubility | Sparingly soluble in water | [3] |

| pKa (Predicted) | 15.32 ± 0.10 | [3] |

Chemical Identifiers

| Identifier | Value |

| CAS Number | 6240-11-5 |

| InChI | InChI=1S/C12H20O/c13-2-1-12-6-9-3-10(7-12)5-11(4-9)8-12/h9-11,13H,1-8H2 |

| SMILES | C1C2CC3CC1CC(C2)(C3)CCO |

Experimental Protocols

Detailed experimental procedures are crucial for the synthesis and analysis of this compound. While specific literature on the synthesis of this compound is not abundant, a plausible synthetic route involves the reduction of 1-adamantaneacetic acid or its corresponding ester.

Proposed Synthesis of this compound

Principle: This proposed protocol describes the synthesis of this compound via the reduction of 1-adamantaneacetic acid using a strong reducing agent like lithium aluminum hydride (LiAlH₄). This is a standard method for converting carboxylic acids to primary alcohols.

Materials:

-

1-Adamantaneacetic acid

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)

-

10% Sulfuric acid (H₂SO₄)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄)

-

Round-bottom flask with a reflux condenser

-

Dropping funnel

-

Magnetic stirrer

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a dry, nitrogen-flushed round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend lithium aluminum hydride (1.2 equivalents) in anhydrous diethyl ether.

-

Dissolve 1-adamantaneacetic acid (1 equivalent) in anhydrous diethyl ether and add it dropwise to the LiAlH₄ suspension via a dropping funnel at 0 °C (ice bath).

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 4 hours.

-

Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by 15% sodium hydroxide (B78521) solution, and then more water.

-

Filter the resulting aluminum salts and wash the solid with diethyl ether.

-

Combine the organic filtrates and wash with 10% sulfuric acid, water, and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield crude this compound.

-

The crude product can be purified by recrystallization from a suitable solvent like hexane.

Note: This is a proposed protocol based on standard chemical transformations and should be adapted and optimized under appropriate laboratory safety precautions.

Biological Activity and Potential Mechanisms of Action

This compound has demonstrated notable biological activities, particularly as an antimicrobial and anti-inflammatory agent.

Antimicrobial Activity

Derivatives of adamantane are known for their antimicrobial properties. This compound has been shown to inhibit the growth of Staphylococcus species, including methicillin-resistant strains. The lipophilic nature of the adamantane cage is believed to play a crucial role in its mechanism of action.

A plausible mechanism involves the disruption of the bacterial cell membrane's integrity. The bulky, non-polar adamantyl group may insert into the lipid bilayer, altering its fluidity and permeability, which can lead to leakage of cellular contents and ultimately cell death.

Caption: Plausible antimicrobial mechanism of this compound.

Anti-inflammatory Activity

This compound has also been reported to exhibit anti-inflammatory effects through the inhibition of prostaglandin (B15479496) synthesis. Prostaglandins are key mediators of inflammation, and their synthesis is catalyzed by cyclooxygenase (COX) enzymes.

The proposed mechanism of action is the inhibition of COX enzymes (COX-1 and COX-2), which blocks the conversion of arachidonic acid to prostaglandin H₂, a crucial precursor for various pro-inflammatory prostaglandins. This mode of action is similar to that of non-steroidal anti-inflammatory drugs (NSAIDs).

Caption: Proposed inhibition of the prostaglandin synthesis pathway.

Safety and Handling

Precautionary Statements: P261, P262 (Avoid breathing dust and avoid contact with eyes, skin, and clothing). Incompatible Materials: Strong oxidizing agents, strong acids, acid halides.[3][6] Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.

This guide is intended for informational purposes for research and development professionals. All experimental work should be conducted in a controlled laboratory setting with appropriate safety measures in place.

References

- 1. Synthesis and antimicrobial activity of new adamantane derivatives I - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. Inhibition of cyclooxygenase (COX) enzymes by compounds from Daucus carota L. Seeds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Substrate-selective Inhibition of Cyclooxygeanse-2 by Fenamic Acid Derivatives Is Dependent on Peroxide Tone - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Three-Dimensional Landscape of 1-Adamantaneethanol: A Technical Guide to Molecular Geometry and Computational Analysis

For Immediate Release

This technical guide provides an in-depth exploration of the molecular geometry of 1-Adamantaneethanol, a key intermediate in the development of novel therapeutics and advanced materials. Tailored for researchers, scientists, and drug development professionals, this document elucidates the structural characteristics of this compound through a synthesis of theoretical principles and computational methodologies. In the absence of a definitive experimental crystal structure for this compound, this guide leverages computational studies and analogous data from related adamantane (B196018) derivatives to present a comprehensive structural analysis.

Introduction to this compound

This compound (C₁₂H₂₀O) is a derivative of adamantane, a rigid, cage-like hydrocarbon.[1] The addition of an ethanol (B145695) group to the adamantane framework imparts specific chemical and physical properties that are of significant interest in medicinal chemistry and materials science.[1] The adamantane moiety is known for its lipophilicity and ability to anchor within biological targets, making its derivatives promising candidates for drug design. A precise understanding of the three-dimensional structure of this compound is paramount for elucidating its structure-activity relationships and for the rational design of novel molecules.

Experimental Approaches to Molecular Geometry Determination

While a specific crystal structure for this compound is not publicly available, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of small molecules.[2]

Experimental Protocol: Single-Crystal X-ray Diffraction

The following outlines a general protocol for the determination of the molecular structure of a crystalline organic compound like this compound.

-

Crystal Growth: The initial and often most challenging step is to grow a single crystal of high quality. This involves dissolving the purified this compound in a suitable solvent or a mixture of solvents and allowing the solvent to evaporate slowly. Techniques such as slow evaporation, vapor diffusion, or cooling of a saturated solution are commonly employed. The resulting crystal should be of sufficient size (typically >0.1 mm in all dimensions) and free from significant defects.[3]

-

Data Collection: A suitable crystal is mounted on a goniometer head and placed in a diffractometer. The crystal is then irradiated with a monochromatic X-ray beam. The diffracted X-rays are recorded on a detector as a series of reflections at different angles.[3]

-

Structure Solution and Refinement: The diffraction pattern is analyzed to determine the unit cell dimensions and space group of the crystal. The phase problem is then solved using direct methods or Patterson methods to generate an initial electron density map.[3] This map is used to build an initial molecular model, which is then refined against the experimental data to yield the final, precise atomic coordinates, bond lengths, and bond angles.

Computational Studies of Molecular Geometry

Computational chemistry offers powerful tools to predict and analyze the molecular geometry of compounds like this compound, providing valuable insights in the absence of experimental data.[4] Density Functional Theory (DFT) is a widely used method for its favorable balance of accuracy and computational cost.[5]

Computational Protocol: DFT Geometry Optimization

The following protocol describes a typical workflow for the geometry optimization of an organic molecule using DFT.

-

Initial Structure Generation: A 3D model of this compound is constructed using molecular modeling software.

-

Method Selection: A DFT functional and basis set are chosen. A common choice for organic molecules is the B3LYP functional with a 6-31G(d) basis set, which provides a good compromise between accuracy and computational expense.[4] For higher accuracy, functionals like PBE0 with a triple-zeta basis set and a dispersion correction (e.g., D3BJ) can be employed.[5]

-

Geometry Optimization: The calculation is initiated to find the minimum energy conformation of the molecule. The algorithm iteratively adjusts the atomic positions to minimize the forces on the atoms until a stationary point on the potential energy surface is reached.[6]

-

Frequency Analysis: A frequency calculation is performed at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum, characterized by the absence of imaginary frequencies.[4] This calculation also provides predicted vibrational spectra (IR and Raman).

Data Presentation: Molecular Geometry Parameters

The following tables summarize the expected geometric parameters for this compound based on computational models and experimental data for the adamantane core.[7]

Table 1: Predicted Bond Lengths for this compound

| Bond Type | Expected Length (Å) |

| C-C (adamantane cage) | 1.54 |

| C-H (adamantane cage) | 1.11 |

| C-C (bridgehead-CH₂) | ~1.54 |

| C-C (CH₂-CH₂OH) | ~1.53 |

| C-O | ~1.43 |

| O-H | ~0.96 |

| C-H (ethanol moiety) | ~1.09 |

Note: Values for the adamantane cage are based on experimental data for adamantane.[7] Values for the ethanol substituent are typical bond lengths for alkanes and alcohols.

Table 2: Predicted Bond Angles for this compound

| Bond Angle | Expected Angle (°) |

| C-C-C (adamantane cage) | ~109.5 |

| H-C-H (adamantane cage) | ~109.5 |

| C-C-C (bridgehead-CH₂-CH₂) | ~109.5 |

| C-C-O | ~109.5 |

| C-O-H | ~109.5 |

Note: Angles are based on the tetrahedral geometry of sp³ hybridized carbon and oxygen atoms.

Visualization of Computational Workflow

The following diagram illustrates the logical workflow for the computational geometry optimization of this compound.

Conclusion

This technical guide has provided a comprehensive overview of the molecular geometry of this compound, addressing both experimental and computational approaches. While a definitive experimental structure is yet to be determined, computational methods such as Density Functional Theory offer a robust framework for predicting and analyzing its three-dimensional characteristics. The data and protocols presented herein serve as a valuable resource for researchers and scientists engaged in the design and development of novel adamantane-based compounds, facilitating a deeper understanding of their structure-property relationships.

References

- 1. X-ray Crystallography - Creative BioMart [creativebiomart.net]

- 2. rigaku.com [rigaku.com]

- 3. X-ray crystallography - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. ORCA Input Library - Geometry optimizations [sites.google.com]

- 6. storion.ru [storion.ru]

- 7. Adamantane - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-Adamantaneethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 1-Adamantaneethanol (CAS No. 6240-11-5), a key intermediate in various synthetic applications, including drug development.[1][2] The unique cage-like structure of the adamantane (B196018) moiety imparts specific lipophilic and conformational properties, making its derivatives of significant interest in medicinal chemistry. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with detailed experimental protocols for data acquisition.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound. It is important to note that while direct spectral data for this compound is available, detailed peak lists are often found for the closely related and structurally similar compounds, 1-Adamantylmethanol and 1-Adamantanol.[3][4][5][6] The data presented here is a composite representation based on available information for this compound and its close structural analogs.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.70 | t | 2H | -CH₂-OH |

| ~1.98 | br s | 3H | Adamantane CH |

| ~1.69 | br s | 6H | Adamantane CH₂ |

| ~1.55 | t | 2H | Adamantane-CH₂- |

| ~1.51 | br s | 6H | Adamantane CH₂ |

| ~1.25 | s | 1H | -OH |

Note: The chemical shifts for the adamantane cage protons are broad singlets due to complex spin-spin coupling and are often not well-resolved. The values are based on data for structurally similar adamantane derivatives.[3][6]

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~60.5 | -CH₂-OH |

| ~40.5 | Adamantane CH₂ |

| ~37.0 | Adamantane CH |

| ~34.5 | Adamantane C-CH₂ |

| ~28.5 | Adamantane CH |

Note: The assignments are based on the analysis of spectra for 1-adamantane derivatives and predictive models.[4][5][7]

Infrared (IR) Spectroscopy

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3400 | Strong, Broad | O-H stretch (alcohol) |

| 2900 - 2930 | Strong | C-H stretch (adamantane CH₂) |

| 2850 | Strong | C-H stretch (adamantane CH) |

| 1450 | Medium | CH₂ scissoring |

| 1050 | Strong | C-O stretch (primary alcohol) |

Note: The spectrum is characterized by a prominent broad absorption for the hydroxyl group and strong absorptions corresponding to the C-H vibrations of the adamantane cage.[8][9][10]

Mass Spectrometry (MS)

Table 4: Major Mass Fragments for this compound (Electron Ionization)

| m/z | Relative Intensity (%) | Proposed Fragment |

| 180 | Moderate | [M]⁺ (Molecular Ion) |

| 162 | Low | [M - H₂O]⁺ |

| 135 | High | [Adamantyl cation]⁺ |

| 107 | Moderate | [C₈H₁₁]⁺ |

| 93 | High | [C₇H₉]⁺ |

| 79 | High | [C₆H₇]⁺ |

Note: The fragmentation pattern is dominated by the highly stable adamantyl cation at m/z 135. The molecular ion peak is observable. The fragmentation of adamantane derivatives often involves the loss of the substituent and subsequent rearrangements of the adamantane cage.[11][12]

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized for standard instrumentation and may require optimization based on the specific instrument and experimental conditions.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation:

-

Accurately weigh 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃) containing 0.03% v/v tetramethylsilane (B1202638) (TMS) as an internal standard.

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Parameters (¹H NMR):

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Sequence: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Spectral Width: 0-12 ppm.

-

Temperature: 298 K.

-

-

Instrument Parameters (¹³C NMR):

-

Spectrometer: 100 MHz or higher (corresponding to the ¹H frequency).

-

Pulse Sequence: Proton-decoupled single-pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-10 seconds (longer delay may be needed for quaternary carbons).

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Spectral Width: 0-220 ppm.

-

Temperature: 298 K.

-

-

Data Processing:

-

Apply a Fourier transform to the Free Induction Decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for both ¹H and ¹³C spectra.

-

Integrate the peaks in the ¹H spectrum.

-

Infrared (IR) Spectroscopy

-

Sample Preparation (Solid, KBr Pellet Method):

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Place the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

-

Instrument Parameters:

-

Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction:

-

Introduce a small amount of this compound into the mass spectrometer via a direct insertion probe or by gas chromatography (GC-MS).

-

For GC-MS, dissolve the sample in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate) and inject it into the GC.

-

-

Instrument Parameters (Electron Ionization - EI):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Ion Source Temperature: 200-250 °C.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic analysis of an organic compound like this compound, from sample preparation to data interpretation and structure confirmation.

Caption: Workflow for Spectroscopic Analysis.

References

- 1. Page loading... [wap.guidechem.com]

- 2. This compound | 6240-11-5 [chemicalbook.com]

- 3. 1-Adamantanemethanol(770-71-8) 1H NMR spectrum [chemicalbook.com]

- 4. 1-Adamantanol(768-95-6) 13C NMR [m.chemicalbook.com]

- 5. 1-Adamantanemethanol(770-71-8) 13C NMR spectrum [chemicalbook.com]

- 6. 1-Adamantanol(768-95-6) 1H NMR spectrum [chemicalbook.com]

- 7. kbfi.ee [kbfi.ee]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. 1-Adamantanol(768-95-6) IR Spectrum [chemicalbook.com]

- 10. IR Absorption Table [webspectra.chem.ucla.edu]

- 11. 1-Adamantanol [webbook.nist.gov]

- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]

Navigating the Solubility Landscape of 1-Adamantaneethanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Adamantaneethanol, a derivative of the rigid, cage-like hydrocarbon adamantane (B196018), presents a unique physicochemical profile of interest in medicinal chemistry and materials science. Its bulky, lipophilic adamantyl group combined with a polar hydroxyl moiety results in solubility characteristics that are critical for its handling, formulation, and biological activity. This technical guide provides an in-depth overview of the solubility of this compound in organic solvents, offering a predictive solubility profile, detailed experimental protocols for solubility determination, and a workflow for these procedures. Due to a scarcity of publicly available quantitative solubility data for this compound, this guide leverages established principles of solubility for adamantane derivatives and provides a qualitative framework, supplemented with detailed methodologies for researchers to determine precise solubility values experimentally.

Predicted Solubility Profile

The solubility of this compound is governed by the "like dissolves like" principle. The large, nonpolar adamantane core is the dominant structural feature, suggesting a higher affinity for nonpolar and weakly polar organic solvents. The presence of the hydroxyl group, capable of hydrogen bonding, allows for some interaction with more polar solvents.

Based on the behavior of structurally similar compounds, such as other adamantane derivatives and bulky alcohols like cyclohexylmethanol and terpene alcohols, a qualitative solubility profile for this compound can be predicted. These related compounds are generally soluble in a range of organic solvents but exhibit limited solubility in water.

Data Presentation: Qualitative Solubility of this compound

The following table summarizes the expected qualitative solubility of this compound in various classes of organic solvents. It is crucial to note that these are predictions and experimental verification is necessary for any application.

| Solvent Class | Representative Solvents | Predicted Qualitative Solubility | Rationale |

| Nonpolar Aliphatic | Hexane, Cyclohexane | High | The nonpolar adamantane cage interacts favorably with the nonpolar solvent molecules through van der Waals forces. |

| Nonpolar Aromatic | Toluene, Benzene | High | Similar to aliphatic solvents, strong van der Waals interactions are expected between the adamantane moiety and the aromatic ring. |

| Halogenated | Dichloromethane, Chloroform | High to Moderate | These solvents have a good balance of polarity and ability to interact with the nonpolar adamantane core. |

| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | The ether oxygen can act as a hydrogen bond acceptor for the hydroxyl group of this compound, while the alkyl groups interact with the adamantane cage. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate to Low | The polarity of the ketone may limit the solubility of the highly nonpolar adamantane group. |

| Esters | Ethyl acetate | Moderate to Low | Similar to ketones, the balance of polarity may not be optimal for solubilizing the entire molecule. |

| Alcohols | Methanol, Ethanol | Moderate to Low | While the hydroxyl group can hydrogen bond with the solvent, the large nonpolar adamantane moiety may limit overall solubility.[1] |

| Polar Aprotic | Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO) | Low | The high polarity of these solvents is generally not favorable for dissolving the large, nonpolar adamantane structure. |

| Water | - | Insoluble | The hydrophobic nature of the adamantane cage dominates, leading to very poor solubility in water. |

Experimental Protocols

For researchers requiring precise quantitative solubility data, the following experimental protocols are recommended.

Key Experiment: Equilibrium Solubility Determination via the Shake-Flask Method

The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a solid compound in a solvent.[2][3][4][5][6]

Materials and Equipment:

-

This compound (solid)

-

High-purity organic solvents of interest

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or Evaporative Light Scattering Detector - ELSD) or Gas Chromatography (GC) system.

Procedure:

-

Preparation of Supersaturated Solutions: Add an excess amount of solid this compound to a series of vials. The excess solid should be clearly visible to ensure that the solution reaches saturation.

-

Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

-

Equilibration: Tightly cap the vials and place them in a constant temperature orbital shaker or water bath. Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be carefully controlled and recorded.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to permit the excess solid to settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

Dilution: Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantitative Analysis: Analyze the diluted samples using a validated HPLC or GC method to determine the concentration of dissolved this compound. A calibration curve prepared with standard solutions of known concentrations must be used for quantification.

-

Calculation: Calculate the solubility from the measured concentration and the dilution factor. Express the solubility in appropriate units (e.g., g/100 mL, mg/mL, or mol/L).

Mandatory Visualization

The following diagram illustrates the experimental workflow for determining the solubility of this compound using the shake-flask method.

References

- 1. 2-Adamantanol CAS 700-57-2 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 3. enamine.net [enamine.net]

- 4. bioassaysys.com [bioassaysys.com]

- 5. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

- 6. scielo.br [scielo.br]

The Biological Frontier of 1-Adamantaneethanol and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rigid, tricyclic structure of adamantane (B196018) has long captured the attention of medicinal chemists, serving as a privileged scaffold in the design of therapeutic agents. Its unique lipophilic and metabolically stable nature has led to the development of a diverse array of derivatives with significant biological activities. This technical guide provides an in-depth exploration of the biological landscape of 1-adamantaneethanol and its derivatives, focusing on their antiviral, anticancer, neuroprotective, and antimicrobial properties. Through a comprehensive review of existing literature, this document summarizes quantitative data, details key experimental methodologies, and visualizes complex biological pathways and workflows to support ongoing research and drug development endeavors.

Antiviral Activity

Derivatives of this compound, particularly its amino-derivatives like amantadine (B194251) and rimantadine, are most renowned for their antiviral properties, primarily against the influenza A virus.

Mechanism of Action: M2 Proton Channel Inhibition

The primary antiviral mechanism of amantadine and its analogues against influenza A is the blockade of the M2 ion channel, a proton-selective channel crucial for the viral uncoating process within the host cell's endosome. By obstructing this channel, these derivatives prevent the influx of protons into the virion, which is necessary for the dissociation of the viral ribonucleoprotein (vRNP) complex from the matrix protein (M1) and its subsequent release into the cytoplasm.

Caption: Mechanism of M2 proton channel blockade by 1-adamantane derivatives.

Quantitative Antiviral Activity Data

The antiviral efficacy of this compound derivatives is typically quantified by their 50% inhibitory concentration (IC50), which is the concentration of the compound required to inhibit 50% of viral replication in vitro.

| Compound/Derivative | Virus | Cell Line | IC50 (µM) | Reference |

| Amantadine | Influenza A/H3N2 | MDCK | > 8 | [1] |

| Rimantadine | Influenza A/H3N2 | MDCK | > 10 | [1] |

| Amantadine | SARS-CoV-2 | VeroE6 | 116 | [2] |

| Rimantadine | SARS-CoV-2 | VeroE6 | 36 | [2] |

| Memantine | SARS-CoV-2 | VeroE6 | 80 | [2] |

| Aminoadamantane | SARS-CoV-2 | Vero CCL-81 | 39.71 | [3] |

| Derivative 3F4 | SARS-CoV-2 | Vero CCL-81 | 0.32 | [3] |

| Derivative 3F5 | SARS-CoV-2 | Vero CCL-81 | 0.44 | [3] |

| Derivative 3E10 | SARS-CoV-2 | Vero CCL-81 | 1.28 | [3] |

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method to determine the antiviral activity of a compound.

Objective: To quantify the inhibition of viral replication by a test compound.

Materials:

-

Confluent monolayer of susceptible host cells (e.g., MDCK for influenza) in 6-well plates

-

Virus stock of known titer

-

Test compound (this compound derivative) at various concentrations

-

Serum-free cell culture medium

-

Overlay medium (e.g., containing agarose (B213101) or methylcellulose)

-

Crystal violet staining solution

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Seed host cells in 6-well plates and incubate until a confluent monolayer is formed.

-

Compound Preparation: Prepare serial dilutions of the test compound in serum-free medium.

-

Infection: Remove the growth medium from the cells and wash with PBS. Infect the cells with a dilution of the virus that will produce a countable number of plaques (e.g., 50-100 plaques per well).

-

Adsorption: Incubate the plates for 1 hour at 37°C to allow for virus adsorption.

-

Treatment: Remove the virus inoculum and add the overlay medium containing different concentrations of the test compound. Include a virus control (no compound) and a cell control (no virus, no compound).

-

Incubation: Incubate the plates at 37°C in a CO2 incubator for 2-3 days, or until plaques are visible.

-

Staining: Fix the cells with a fixing agent (e.g., 4% formaldehyde) and then stain with crystal violet solution.

-

Plaque Counting: Gently wash the plates with water and allow them to air dry. Count the number of plaques in each well.

-

Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value is determined by plotting the percentage of plaque reduction against the compound concentration.

Caption: Experimental workflow for the Plaque Reduction Assay.

Anticancer Activity

Recent studies have highlighted the potential of adamantane derivatives, particularly adamantyl isothiourea derivatives, as anticancer agents.

Mechanism of Action: Inhibition of TLR4-MyD88-NF-κB Signaling

Adamantane-linked isothiourea derivatives have been shown to exert their anticancer effects by inhibiting the Toll-like receptor 4 (TLR4)-myeloid differentiation primary response 88 (MyD88)-nuclear factor-kappa B (NF-κB) signaling pathway.[4] This pathway is implicated in inflammation-driven cancers.

Caption: Inhibition of the TLR4-MyD88-NF-κB signaling pathway.

Quantitative Anticancer Activity Data

The in vitro cytotoxic effects of adamantane derivatives are commonly evaluated using the MTT assay, with the half-maximal inhibitory concentration (IC50) being a key parameter.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference | | :--- | :--- | :--- | :--- | :--- | | Adamantyl Isothiourea Derivative 5 | Hep-G2 (Hepatocellular Carcinoma) | 7.70 |[4] | | Adamantyl Isothiourea Derivative 6 | Hep-G2 (Hepatocellular Carcinoma) | 3.86 |[4] |

Experimental Protocol: MTT Assay for Cytotoxicity

Objective: To assess the cytotoxic effect of a compound on cancer cells by measuring their metabolic activity.

Materials:

-

Cancer cell lines

-

96-well plates

-

Test compound at various concentrations

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated control cells.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

-

Formazan Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution in each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each compound concentration relative to the untreated control. The IC50 value is determined from the dose-response curve.

Caption: Experimental workflow for the MTT Cytotoxicity Assay.

Neuroprotective Activity

The neuroprotective effects of 1-adamantane derivatives are primarily attributed to their antagonism of the N-methyl-D-aspartate (NMDA) receptor. Memantine (1-amino-3,5-dimethyladamantane) is a well-known example used in the treatment of Alzheimer's disease.

Mechanism of Action: NMDA Receptor Antagonism

Memantine and related compounds act as uncompetitive, low-affinity open-channel blockers of the NMDA receptor. Under conditions of excessive glutamate (B1630785) release, which leads to excitotoxicity, these derivatives enter the open ion channel and block the influx of Ca2+, thereby protecting neurons from damage. Their low affinity and rapid off-rate kinetics allow them to leave the channel during normal synaptic transmission, minimizing side effects.

Quantitative Neuroprotective Activity Data

The affinity of 1-adamantane derivatives for the NMDA receptor is often expressed as the inhibition constant (Ki).

| Compound/Derivative | Receptor Binding Site | Ki (µM) | Reference |

| Memantine | [3H]MK-801 | ~1 | [5] |

Note: More quantitative data for a wider range of this compound derivatives is needed for a comprehensive comparison.

Experimental Protocol: NMDA Receptor Binding Assay

Objective: To determine the binding affinity of a test compound to the NMDA receptor.

Materials:

-

Rat cortical membranes (a source of NMDA receptors)

-

Radioligand (e.g., [3H]MK-801)

-

Test compound at various concentrations

-

Assay buffer

-

Glass fiber filters

-

Scintillation fluid and counter

Procedure:

-

Membrane Preparation: Prepare a crude membrane fraction from rat cerebral cortices.

-

Binding Reaction: In a 96-well plate, incubate the rat cortical membranes with the radioligand and varying concentrations of the test compound.

-

Incubation: Allow the binding reaction to reach equilibrium (e.g., 60 minutes at room temperature).

-

Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound and free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: The amount of radioactivity is proportional to the amount of radioligand bound to the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value can then be calculated using the Cheng-Prusoff equation.

Caption: Experimental workflow for the NMDA Receptor Binding Assay.

Antimicrobial Activity

Certain derivatives of this compound have demonstrated promising activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Antimicrobial Activity Data

The antimicrobial efficacy is typically determined by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(5-carboxypentamethylene)phthalimide | Staphylococcus aureus | 0.022 | [6] |

| 4-(adamant-1-ylmethoxycarbonyl)-N-(L-alanyl)phthalimide | Staphylococcus aureus | 0.05 | [6] |

| Schiff base derivative 9 | S. epidermidis ATCC 12228 | 62.5 | |

| Hydrazide derivative 19 | Gram-negative bacteria | 125-500 | |

| Schiff base derivative 5 | C. albicans ATCC 10231 | 62.5 |

Experimental Protocol: Broth Microdilution Method for MIC Determination

Objective: To determine the minimum concentration of a compound that inhibits the growth of a specific microorganism.

Materials:

-

96-well microtiter plates

-

Bacterial or fungal culture

-

Appropriate broth medium (e.g., Mueller-Hinton broth)

-

Test compound at various concentrations

Procedure:

-

Compound Dilution: Prepare serial twofold dilutions of the test compound in the broth medium directly in the wells of a 96-well plate.

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism from a fresh culture.

-

Inoculation: Inoculate each well containing the test compound with the microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: After incubation, visually inspect the wells for turbidity (an indication of microbial growth). The MIC is the lowest concentration of the compound at which there is no visible growth.

Caption: Experimental workflow for MIC Determination by Broth Microdilution.

Conclusion

The adamantane scaffold, particularly when functionalized as this compound and its derivatives, presents a rich source of biologically active compounds with therapeutic potential across a spectrum of diseases. The antiviral, anticancer, neuroprotective, and antimicrobial activities highlighted in this guide underscore the versatility of this unique chemical entity. While significant progress has been made, particularly in the development of antiviral and neuroprotective agents, the full potential of this compound derivatives is yet to be fully realized. Further research, guided by the methodologies and data presented herein, will undoubtedly uncover novel derivatives with enhanced potency and selectivity, paving the way for the next generation of adamantane-based therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. Influenza M2 proton channels - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. N-Methyl-D-Aspartate (NMDA) Receptor Antagonists and their Pharmacological Implication: A Medicinal Chemistry-oriented Perspective Outline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Plaque Reduction Neutralization Test (PRNT) Protocol - Creative Biolabs [neutab.creative-biolabs.com]

- 6. bio.libretexts.org [bio.libretexts.org]

The Diamondoid Core: An In-depth Technical Guide to the Discovery and History of Adamantane Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane (B196018), a unique tricyclic alkane with the formula C₁₀H₁₆, stands as a cornerstone in the fields of medicinal chemistry and materials science. Its rigid, strain-free, and highly symmetrical cage-like structure, reminiscent of a diamond lattice, imparts exceptional physical and chemical properties.[1][2][3] This diamondoid architecture has made adamantane and its derivatives invaluable scaffolds in the design of therapeutics, leading to the development of drugs for a range of diseases, including viral infections, neurodegenerative disorders, and diabetes.[4][5][6] This technical guide provides a comprehensive overview of the discovery and history of adamantane compounds, detailed experimental protocols for their synthesis, a summary of their key quantitative data, and an exploration of the signaling pathways through which adamantane-based drugs exert their effects.

Discovery and History: From a Theoretical Concept to a Versatile Scaffold

The journey of adamantane began not in a laboratory, but as a theoretical proposition. In 1924, H. Decker first postulated the existence of this C₁₀H₁₆ hydrocarbon, which he named "decaterpene," noting its diamond-like structure.[1][7] It remained a hypothetical molecule until 1933, when Czech chemists Stanislav Landa and V. Machacek successfully isolated a few milligrams of the compound from petroleum through fractional distillation.[7][8][9] They christened it "adamantane," derived from the Greek "adamantinos" (meaning steel or diamond), due to the identical spatial arrangement of its carbon atoms to that of a diamond crystal.[1][7]

Early attempts at laboratory synthesis were met with significant challenges. A 1924 effort by German chemist Hans Meerwein, involving the reaction of formaldehyde (B43269) with diethyl malonate, did not yield adamantane but rather a bicyclic compound later named Meerwein's ester.[1][10] Ironically, this ester would become a key precursor in a future successful synthesis.[1][10]

The first successful, albeit impractical, synthesis of adamantane was achieved by Vladimir Prelog in 1941.[1][10][11] His multi-step process, starting from Meerwein's ester, produced adamantane with a meager yield of approximately 0.16%.[1][11][12]

The pivotal breakthrough that unlocked the potential of adamantane chemistry came in 1957 from Paul von Ragué Schleyer. He developed a remarkably simple and efficient one-pot synthesis involving the Lewis acid-catalyzed rearrangement of tetrahydrodicyclopentadiene.[7][13] This method, with yields of 30-40%, made adamantane readily available for widespread research and marked the true beginning of its exploration in medicinal chemistry and other fields.[7]

Physicochemical and Spectroscopic Data

The unique three-dimensional structure of adamantane and its derivatives bestows upon them distinct physical, chemical, and spectroscopic properties. These properties are crucial for their application in drug design, influencing factors such as lipophilicity, metabolic stability, and receptor binding.

Table 1: Physicochemical Properties of Adamantane and Key Derivatives

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Solubility |

| Adamantane | C₁₀H₁₆ | 136.23 | 270 (sublimes)[2][14][15] | Insoluble in water; soluble in nonpolar organic solvents like benzene, hexane, and chloroform.[15] |

| Amantadine (B194251) Hydrochloride | C₁₀H₁₈ClN | 187.71 | >300[10][16] | Soluble in water.[17] |

| Memantine Hydrochloride | C₁₂H₂₂ClN | 215.76[3] | ~258-295[18] | Highly soluble in water.[19] Soluble in ethanol, DMSO.[20] |

| Saxagliptin (B632) | C₁₈H₂₅N₃O₂ | 315.41 | - | Sparingly soluble in water.[11][21] |

| Vildagliptin (B1682220) | C₁₇H₂₅N₃O₂ | 303.40 | 148-150[22] | Freely soluble in water and polar organic solvents. |

Table 2: Spectroscopic Data of Adamantane and Key Derivatives

| Compound | 1H NMR (δ, ppm) | 13C NMR (δ, ppm) | IR (cm⁻¹) | Mass Spec (m/z) |

| Adamantane | 1.87 (s, 12H, CH₂), 1.75 (s, 4H, CH) | 38.48, 28.97[23] | 2900-2850 (C-H stretch) | 136 (M⁺) |

| Amantadine Hydrochloride | 8.28 (br s, 3H, NH₃⁺), 2.15 (s, 3H), 2.04 (s, 6H), 1.69 (s, 6H)[7] | 52.95, 40.56, 35.38, 28.97[7] | 3331-3185 (N-H), 3054-2917 (C-H), 1363 (C-N)[7] | 151.9 [M+H]⁺[7] |

| Memantine Hydrochloride | 0.85 (s, 6H, CH₃), 1.25-1.50 (m, 12H, adamantyl CH₂), 1.85 (br s, 3H, NH₃⁺) | 52.9, 41.5, 39.9, 31.8, 29.5, 29.0 | 3409 (N-H), 2982-2707 (C-H), 1358 (C-N) | 180.2 [M+H]⁺ |

| Saxagliptin | - | 173.43, 120.15, 68.83, 60.90, 46.57, 45.51, 45.08, 45.01, 41.62, 38.15, 37.92, 37.35, 35.88, 30.98, 30.93, 30.80, 18.00, 13.69[24] | - | 316 [M+H]⁺[24] |

| Vildagliptin | (Predicted) Multiple peaks | (Predicted) Multiple peaks[25] | 3294 (O-H, N-H stretch), 2992 (C-H stretch) | - |

Note: NMR data can vary based on solvent and experimental conditions. The provided data is representative.

Key Experimental Protocols

The availability of adamantane for research and development is largely due to the development of efficient synthetic routes. The following are detailed protocols for the two most significant historical syntheses.

Schleyer Synthesis (1957): Lewis Acid-Catalyzed Isomerization

This one-pot synthesis revolutionized adamantane chemistry by providing a scalable and efficient method for its production.

Experimental Workflow for Schleyer Synthesis

Caption: Workflow for the Schleyer synthesis of adamantane.

Detailed Protocol:

-

Step 1: Hydrogenation of Dicyclopentadiene. A solution of purified dicyclopentadiene (1.51 moles) in dry ether containing platinum oxide (1.0 g) is hydrogenated at 50 p.s.i. in a Parr apparatus. The reaction is exothermic and takes 4-6 hours. The catalyst is removed by filtration, and the ether is distilled off. The resulting endo-tetrahydrodicyclopentadiene is collected by distillation (b.p. 191-193°C).[26]

-

Step 2: Isomerization to Adamantane. Molten endo-tetrahydrodicyclopentadiene (1.47 moles) is placed in a flask with a magnetic stirrer. Anhydrous aluminum chloride (40 g) is added. The mixture is stirred and heated to 150-180°C for 8-12 hours.[26]

-

Step 3: Workup and Purification. After cooling, the reaction mixture separates into two layers. The upper layer, containing adamantane, is decanted. The flask is rinsed with petroleum ether, and the combined organic phases are warmed to dissolve the adamantane. The solution is decolorized with alumina (B75360) and filtered. The filtrate is concentrated and cooled in a dry ice-acetone bath to crystallize the adamantane. The solid is collected by suction filtration.[26][27] Further purification can be achieved by sublimation under vacuum.[8]

Prelog Synthesis (1941): The First, Albeit Inefficient, Synthesis

This multi-step synthesis was the first to produce adamantane in the laboratory, a landmark achievement in organic chemistry.

Experimental Workflow for Prelog Synthesis

Caption: A simplified five-stage overview of Prelog's synthesis.

Detailed Protocol Overview:

Prelog's synthesis is a five-stage process starting from Meerwein's ester (1,3,5,7-tetracarbomethoxybicyclo[3.3.1]nonane-2,6-dione).[1][10] The key steps involve:

-

Reduction of the keto groups.

-

Hydrolysis of the ester groups to carboxylic acids.

-

Decarboxylation to form the adamantane cage. This was a particularly low-yield step in the original synthesis.[1]

-

Further modifications and purification.

Later refinements of the decarboxylation step, such as the Hunsdiecker and Hoffman reactions, improved the overall yield, but the process remained less practical than the subsequent Schleyer synthesis.[1]

Adamantane Derivatives in Drug Development: Mechanisms and Signaling Pathways

The rigid adamantane cage serves as an excellent lipophilic scaffold for positioning functional groups to interact with biological targets. This has led to the development of several successful drugs.

Amantadine and Rimantadine (B1662185): Antiviral Agents

Amantadine was the first adamantane derivative to be approved as a drug, initially for the prophylaxis of Influenza A.[5]

Mechanism of Action: Amantadine and its derivative rimantadine inhibit the replication of the influenza A virus by blocking the M2 proton channel.[4][13] This channel is a tetrameric protein that allows protons to enter the virion within the endosome, a process necessary for the uncoating and release of the viral genome into the host cell cytoplasm.[4][13] By physically occluding the pore of the M2 channel, amantadine prevents this acidification and subsequent viral replication.[1][28]

Signaling Pathway for Amantadine's Antiviral Action

Caption: Amantadine blocks the M2 proton channel of Influenza A.

Memantine: A Neuroprotective Agent for Alzheimer's Disease

Memantine is an uncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, used to treat moderate-to-severe Alzheimer's disease.[12]

Mechanism of Action: In Alzheimer's disease, excessive glutamate (B1630785) can lead to excitotoxicity through the over-activation of NMDA receptors.[7][29] Memantine, being a low-to-moderate affinity antagonist, preferentially blocks the NMDA receptor channel when it is excessively open, as seen in pathological conditions.[7][29] This voltage-dependent and use-dependent blockade prevents the prolonged influx of Ca²⁺ that leads to neuronal damage, while still allowing for the normal physiological activation of the receptor required for learning and memory.[7][29]

Signaling Pathway for Memantine's Neuroprotective Effect

Caption: Memantine's antagonism of the NMDA receptor.

Saxagliptin and Vildagliptin: Dipeptidyl Peptidase-4 (DPP-4) Inhibitors for Type 2 Diabetes

Saxagliptin and vildagliptin are oral hypoglycemic agents that belong to the class of DPP-4 inhibitors.[11][30]

Mechanism of Action: These drugs work by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). DPP-4 is responsible for the rapid degradation of incretin (B1656795) hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][21] By inhibiting DPP-4, saxagliptin and vildagliptin increase the levels of active GLP-1 and GIP. This leads to a glucose-dependent increase in insulin (B600854) secretion from pancreatic β-cells and a decrease in glucagon (B607659) secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.

Signaling Pathway for DPP-4 Inhibition

Caption: Mechanism of action of DPP-4 inhibitors.

Conclusion

From its theoretical conception to its isolation from petroleum and the development of elegant synthetic routes, the story of adamantane is a testament to the progress of organic chemistry. Its unique diamondoid structure has provided a robust and versatile scaffold for the design of a diverse range of therapeutic agents. The successful application of adamantane derivatives in treating viral infections, neurodegenerative diseases, and diabetes highlights the profound impact of this seemingly simple hydrocarbon on modern medicine. As synthetic methodologies continue to evolve and our understanding of biological pathways deepens, the adamantane core is poised to remain a valuable tool in the hands of researchers and drug development professionals for the foreseeable future.

References

- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]

- 2. mdpi.com [mdpi.com]

- 3. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Favorable Effects of GLP-1 Receptor Agonist against Pancreatic β-Cell Glucose Toxicity and the Development of Arteriosclerosis: “The Earlier, the Better” in Therapy with Incretin-Based Medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]